molecular formula C17H18N4O2 B14967681 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

カタログ番号: B14967681
分子量: 310.35 g/mol
InChIキー: OUFHNUVLYISYCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with purines, allowing it to function as a purine bioisostere, and its properties can be fine-tuned by varying substituents to act as a versatile scaffold for interaction with various biological targets . Research into analogous TP compounds has demonstrated potent antiproliferative activities against a range of human cancer cell lines, including gastric, colorectal, and breast carcinomas . The specific presence of the 3,4-dimethoxyphenyl moiety is a common feature in many bioactive molecules and is associated with enhanced activity in some TP derivatives developed as antitubulin agents . Similarly, the cyclobutyl group at the 2-position can be explored to optimize pharmacokinetic properties and target binding affinity. This compound is intended for research purposes only, specifically for use in bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C17H18N4O2

分子量

310.35 g/mol

IUPAC名

2-cyclobutyl-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H18N4O2/c1-22-14-7-6-12(10-15(14)23-2)13-8-9-18-17-19-16(20-21(13)17)11-4-3-5-11/h6-11H,3-5H2,1-2H3

InChIキー

OUFHNUVLYISYCU-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCC4)OC

製品の起源

United States

化学反応の分析

Substitution Reactions

The compound’s triazole and pyrimidine rings can undergo substitution reactions under specific conditions:

Electrophilic Substitution

  • Mechanism : The pyrimidine ring may act as an electrophilic site, enabling reactions with nucleophiles.

  • Example : Chlorination at the 7-position using POCl₃, followed by substitution with indole derivatives via nucleophilic aromatic substitution .

Nucleophilic Substitution

  • Mechanism : The triazole ring’s nitrogen atoms may participate in nucleophilic attacks, particularly under basic conditions.

  • Example : Reaction with 1-methyl-1H-indole in the presence of Tf₂NH (a strong base) to form substituted triazolo-pyrimidines .

Multi-Component Reactions (MCRs)

The compound can be synthesized via MCRs, which are advantageous for generating chemical diversity:

Analytical Characterization

The compound’s structure and purity are confirmed using:

  • NMR spectroscopy : Correlates proton and carbon environments (e.g., HMBC analysis to determine regioisomerism) .

  • Mass spectrometry : Verifies molecular weight and fragmentation patterns.

Reactivity Trends in Analogous Compounds

While specific data for 2-Cyclobutyl-7-(3,4-dimethoxyphenyl) triazolo[1,5-a]pyrimidine is limited, trends from similar triazolo-pyrimidines include:

  • Pharmacological Interactions : Potential inhibition of phosphodiesterase enzymes or viral polymerases via structural motifs .

  • Functional Group Influence :

    • Cyclobutyl group : Enhances lipophilicity and interaction with biological targets.

    • Dimethoxyphenyl substituent : Modulates electronic effects and solubility.

科学的研究の応用

2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

作用機序

The mechanism of action of 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to apoptosis in cancer cells, making it a potential anticancer agent.

類似化合物との比較

Key Observations :

  • Cyclobutyl vs.
  • Methoxy Positioning: The 3,4-dimethoxyphenyl group in the target compound offers two oxygen atoms for hydrogen bonding or metal coordination, unlike single-methoxy analogs (e.g., 7-(2-methoxyphenoxy) in ) .
2.4. Physicochemical Properties
  • Thermal Stability : Melting points for methoxy-substituted analogs (e.g., 166–210°C in ) suggest moderate stability, aligning with the target compound’s expected profile .

生物活性

The compound 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be represented as follows:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2

Cytotoxicity

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : A study demonstrated that treatment with similar triazolo compounds led to G2/M phase cell cycle arrest and induced apoptosis through the mitochondrial pathway. This was evidenced by decreased mitochondrial membrane potential and activation of caspases-9 and -3 .
  • Selectivity : The compound showed a selective cytotoxic effect on cancer cells compared to normal cells. For example, one derivative exhibited excellent selectivity with IC50 values significantly lower in cancer cells than in normal liver cells .

Inhibition of Cancer Cell Proliferation

Recent studies have highlighted the ability of triazolo[1,5-a]pyrimidines to inhibit cell proliferation:

  • Inhibition Studies : Compound E35, a derivative of the triazolo class, demonstrated potent inhibitory effects on colony formation and migration in MGC-803 gastric cancer cells. It induced cell cycle arrest at the S-phase and upregulated tumor suppressor proteins while downregulating Skp2 .

Case Studies

StudyCompoundCell LineResults
1E35MGC-803Significant inhibition of colony formation and migration; S-phase arrest
2Triazolo derivativeEC109Induced apoptosis via mitochondrial pathway; G2/M arrest observed
3Novel derivativesVariousSelective cytotoxicity against cancer cells; lower IC50 in cancer vs. normal cells

Mechanistic Insights

The biological activity of 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial dysfunction and activation of apoptotic pathways.
  • Cell Cycle Arrest : It effectively halts the cell cycle progression at critical checkpoints (G2/M or S-phase), which is crucial for inhibiting tumor growth.

Q & A

Q. What are the optimized synthetic routes for preparing 2-cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine?

The compound can be synthesized via multicomponent reactions using catalysts such as 4,4’-trimethylenedipiperidine (TMDP), which acts as a dual solvent-catalyst to enhance reaction efficiency and yield . Alternatively, Biginelli-like heterocyclization strategies involving aldehydes, β-dicarbonyl compounds, and amino-triazole precursors are effective, as demonstrated for analogous triazolopyrimidines . Reaction conditions (e.g., solvent, temperature, and catalyst loading) should be optimized via Design of Experiments (DoE) to account for steric effects from the cyclobutyl and dimethoxyphenyl substituents.

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm regioselectivity and substituent positions (e.g., cyclobutyl vs. dimethoxyphenyl groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (as applied to N-(4-chlorophenyl)-5,7-dimethyl derivatives) resolves bond angles and packing interactions .

Q. How should initial biological screening be designed for this compound?

Prioritize assays aligned with known triazolopyrimidine bioactivities:

  • Antimicrobial Activity: Use broth microdilution against Gram-positive pathogens (e.g., Enterococcus faecium), with vancomycin as a positive control .
  • Anticancer Screening: Test cytotoxicity against gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cell lines, using 5-FU as a reference .
  • Enzyme Inhibition: Evaluate phosphodiesterase (PDE) or kinase inhibition potential via fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?

  • Substituent Variation: Replace the cyclobutyl group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on target binding.
  • Functional Group Modifications: Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5- or 7-position to enhance metabolic stability .
  • Scaffold Hybridization: Fuse the triazolopyrimidine core with indole or pyridine moieties, as seen in ERK pathway inhibitors, to modulate selectivity .

Q. What mechanistic approaches are used to elucidate the compound’s mode of action?

  • Kinase Profiling: Use phospho-ERK1/2 Western blotting to assess ERK pathway modulation in cancer cells .
  • Macromolecular Synthesis Assays: For antimicrobial candidates, quantify inhibition of bacterial cell-wall biosynthesis via 3^3H-labeled precursor incorporation .
  • Molecular Docking: Perform computational docking against PDE10A or JAK2 enzymes to predict binding interactions .

Q. How can contradictory biological data be resolved?

Discrepancies in activity (e.g., narrow vs. broad-spectrum antimicrobial effects) may arise from:

  • Assay Conditions: Standardize inoculum size, media, and incubation time across labs .
  • Substituent Effects: Compare logP and solubility (via HPLC) to differentiate intrinsic activity from pharmacokinetic limitations .
  • Off-Target Effects: Use CRISPR-Cas9 gene editing to validate target specificity in isogenic cell lines .

Q. What computational methods predict physicochemical and energetic properties?

  • Heats of Formation (HOF): Employ Gaussian or DFT calculations to estimate HOF, which correlates with detonation velocity in energetic materials .
  • ADMET Profiling: Use QSAR models (e.g., SwissADME) to predict metabolic stability, CYP inhibition, and blood-brain barrier penetration .

Methodological Notes

  • Data Reproducibility: Replicate synthesis and bioassays ≥3 times; report mean ± SD.
  • Safety Protocols: Adhere to glovebox protocols for handling toxic intermediates (e.g., nitro derivatives) .
  • Ethical Compliance: Ensure animal studies follow ARRIVE guidelines for in vivo efficacy testing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。